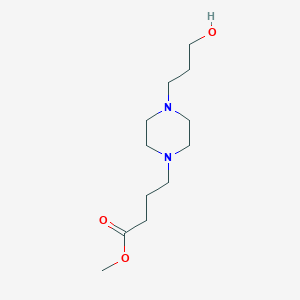
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate is a chemical compound with the molecular formula C12H24N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate typically involves the reaction of piperazine with butanoic acid derivatives. One common method is the esterification of 4-(4-(3-hydroxypropyl)piperazin-1-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to receptors or enzymes, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(piperazin-1-yl)butanoate: Lacks the hydroxypropyl group, which may affect its biological activity and solubility.
4-(4-(3-hydroxypropyl)piperazin-1-yl)butanoic acid: The carboxylic acid derivative, which may have different reactivity and pharmacokinetic properties.
Uniqueness
Methyl 4-(4-(3-hydroxypropyl)piperazin-1-YL)butanoate is unique due to the presence of both the hydroxypropyl and ester groups, which can enhance its solubility, stability, and biological activity compared to similar compounds. These structural features make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
methyl 4-[4-(3-hydroxypropyl)piperazin-1-yl]butanoate |
InChI |
InChI=1S/C12H24N2O3/c1-17-12(16)4-2-5-13-7-9-14(10-8-13)6-3-11-15/h15H,2-11H2,1H3 |
Clave InChI |
YPUAQLFPCFCETM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCN1CCN(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















